molecular formula C14H10Cl2N2O3 B5508139 N-(2,3-dichlorophenyl)-4-methyl-3-nitrobenzamide

N-(2,3-dichlorophenyl)-4-methyl-3-nitrobenzamide

Cat. No. B5508139
M. Wt: 325.1 g/mol
InChI Key: HOYRGXBONKTNCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related nitrobenzamide derivatives involves multi-step processes, including nucleophilic substitution reactions and cyclization techniques. For example, the synthesis of nitro-free disubstituted aminobenzothiophenes from trinitrobenzamide demonstrates a stepwise nucleophilic substitution of nitro groups, followed by Thorpe-Ziegler cyclization (Gakh et al., 2006).

Molecular Structure Analysis

Crystal structure and NMR assignments provide insights into the stereochemistry and molecular geometry of nitrobenzamide derivatives. For instance, the regio and stereo-controlled synthesis of N-((Z)-1-oxo-1-phenyl-3-(4-chlorophenyl)prop-2-en-2-yl)-4-nitrobenzamide was confirmed using single crystal X-ray diffraction methods, highlighting the precise molecular arrangement and stereochemistry (Samimi, 2016).

Chemical Reactions and Properties

The reactivity of nitrobenzamide compounds with various nucleophiles and their potential for further functionalization is significant. The synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, characterized by spectroscopic methods, showcases the variety of chemical reactions these compounds undergo, including acylation and nucleophilic substitution (He et al., 2014).

Physical Properties Analysis

The physical properties of nitrobenzamide derivatives, such as melting points and solubility, are crucial for their application in material science and pharmaceuticals. Molecular docking and dynamic simulation studies of certain derivatives have been conducted to evaluate their potential as antidiabetic agents, revealing the influence of substituents on the physical properties and activity (Thakral et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and stability under various conditions, are essential for understanding the versatility of nitrobenzamide compounds. Studies on N-(iodophenyl)nitrobenzamides forming different three-dimensional framework structures provide insight into the chemical behavior and potential applications of these compounds in designing new materials and drugs (Wardell et al., 2006).

Scientific Research Applications

Electrophysiological Effects

Compounds similar to N-(2,3-dichlorophenyl)-4-methyl-3-nitrobenzamide, such as BRL-32872, have been studied for their electrophysiological effects on cardiac preparations. These studies explore how such compounds can influence action potential duration in cardiac tissues, suggesting potential applications in developing antiarrhythmic agents due to their ability to inhibit potassium and calcium channels (Bril et al., 1995).

Anticancer Applications

The modification of poorly water-soluble drugs to improve their oral absorption is a critical area of research, with implications for anticancer drug development. Studies on compounds like HO-221, which shares structural similarities with nitrobenzamide derivatives, demonstrate the potential of particle size reduction and formulation adjustments to enhance drug bioavailability. This highlights the possibility of using similar strategies for N-(2,3-dichlorophenyl)-4-methyl-3-nitrobenzamide in cancer treatment (Kondo et al., 1993).

Antibacterial Activity

Nickel and copper complexes of nitrobenzamide derivatives have been synthesized and evaluated for their antibacterial efficacy. These studies indicate that compounds structurally related to N-(2,3-dichlorophenyl)-4-methyl-3-nitrobenzamide could serve as bases for developing new antibacterial agents, offering a potential application in combating bacterial infections (Saeed et al., 2010).

Hypoxia-selective Antitumor Agents

Research on regioisomers of hypoxia-selective cytotoxins, including various nitrobenzamide derivatives, explores their potential as cancer treatments. These compounds show selectivity towards hypoxic (oxygen-deficient) tumor cells, a characteristic that could be exploited in designing therapies that specifically target the tumor microenvironment while sparing healthy tissues (Palmer et al., 1996).

Crystal Engineering

Studies on the crystal structures involving hydrogen and halogen bonds in nitrobenzamide derivatives reveal insights into molecular interactions and design principles that could be applied in crystal engineering. These findings suggest applications in developing new materials with specific optical, electrical, or mechanical properties (Saha et al., 2005).

properties

IUPAC Name

N-(2,3-dichlorophenyl)-4-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c1-8-5-6-9(7-12(8)18(20)21)14(19)17-11-4-2-3-10(15)13(11)16/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYRGXBONKTNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-4-methyl-3-nitrobenzamide

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